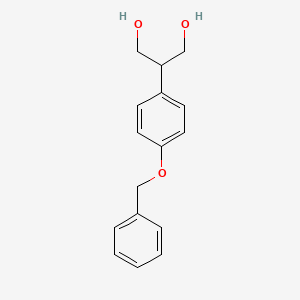

2-(4-(Benzyloxy)phenyl)propane-1,3-diol

Übersicht

Beschreibung

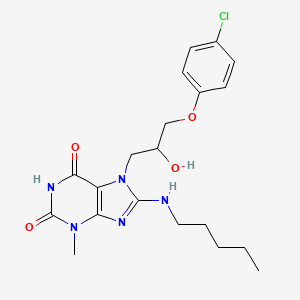

“2-(4-(Benzyloxy)phenyl)propane-1,3-diol” is a chemical compound with the CAS Number: 155062-29-6 . It has a molecular weight of 258.32 and its IUPAC name is 2-(4-(benzyloxy)phenyl)propane-1,3-diol . It is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .

Molecular Structure Analysis

The InChI code for “2-(4-(Benzyloxy)phenyl)propane-1,3-diol” is 1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 .Chemical Reactions Analysis

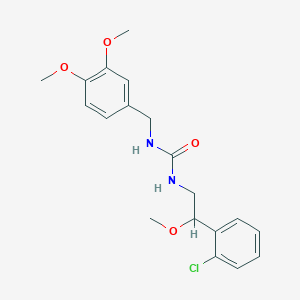

While specific chemical reactions involving “2-(4-(Benzyloxy)phenyl)propane-1,3-diol” are not available, similar compounds like (±)-3-Benzyloxy-1,2-propanediol undergo enantioseparation by ligand exchange micellar electrokinetic chromatography using borate anion as a central ion .Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.32 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

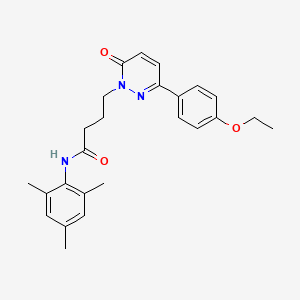

Anticancer Activity

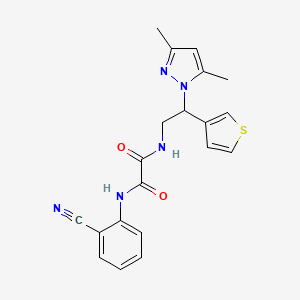

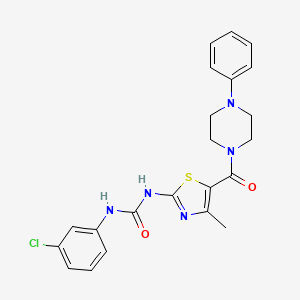

- In Silico Design and Synthesis : Researchers have explored the anticancer potential of this compound. For instance, compound 6f was found to inhibit EGFR kinase at a concentration of 2.05 µM. Among all synthesized compounds, 6f exhibited potent antiproliferative effects against the A549 cancer cell line, with an IC50 value of 5.6 µM. Additionally, it induced apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .

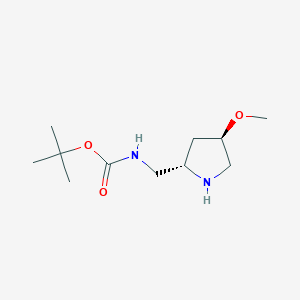

Lipid Synthesis and Immobilization

- Functional Lipids : 2-(4-(Benzyloxy)phenyl)propane-1,3-diol has been utilized in the synthesis and immobilization of specific lipids. For example, it played a role in the creation of 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC) .

SHP1 Activity Inhibition

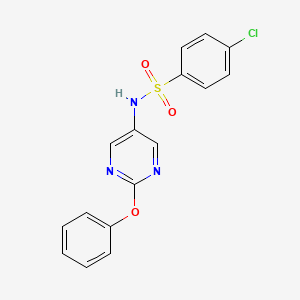

- Theoretical Study : Efficient methods for tracing and inhibiting SHP1 activity in complex biological systems are crucial for disease diagnosis and treatment. Researchers have explored the potential of this compound in this context .

Imidazole Derivatives

- Synthesis and Crystal Structure : The title compound, 2-(4-(Benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole, was synthesized and characterized. Its crystal structure has been studied, contributing to our understanding of imidazole derivatives .

Eigenschaften

IUPAC Name |

2-(4-phenylmethoxyphenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZPRBDFDOSTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)phenyl)propane-1,3-diol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)

![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)

![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)